![molecular formula C26H19N6P B4305877 6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine](/img/structure/B4305877.png)
6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine
Overview
Description
6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a tetrazole ring fused to a phthalazine moiety, with a triphenylphosphoranylidene group attached to the amino group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine involves several steps, starting with the preparation of the tetrazole ring and the phthalazine moiety. The reaction typically involves the use of triphenylphosphine and azides under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these parameters to ensure scalability and reproducibility .
Chemical Reactions Analysis
6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anticonvulsant properties, making it a candidate for the development of new antiepileptic drugs. In materials science, its unique structural features make it useful for the design of novel materials with specific properties. Additionally, it has applications in organic synthesis as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine can be compared with other similar compounds, such as 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine and 6-substituted-[1,2,4]triazolo3,4-aphthalazine derivatives. These compounds share structural similarities but differ in their substituents and specific properties. The unique combination of the triphenylphosphoranylidene group and the tetrazole-phthalazine framework in this compound sets it apart, providing distinct chemical and biological activities .
Properties
IUPAC Name |
triphenyl(tetrazolo[5,1-a]phthalazin-6-ylimino)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N6P/c1-4-12-20(13-5-1)33(21-14-6-2-7-15-21,22-16-8-3-9-17-22)29-25-23-18-10-11-19-24(23)26-27-30-31-32(26)28-25/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADUPSRLJIMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NN3C(=NN=N3)C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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